1-Chloro-8-isopropylisoquinoline
Description
1-Chloro-8-isopropylisoquinoline is a halogenated isoquinoline derivative characterized by a fused benzene and pyridine ring system. The compound features a chlorine atom at the 1-position and an isopropyl group (-CH(CH₃)₂) at the 8-position. While specific data for this compound are absent in the provided evidence, structural analogs suggest its molecular formula is likely C₁₃H₁₄ClN (molecular weight ~215.7 g/mol). The chlorine atom may confer electrophilic reactivity, while the bulky isopropyl group could enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-chloro-8-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-6-7-14-12(13)11(9)10/h3-8H,1-2H3 |
InChI Key |
UZHLGCKGWSDSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-8-isopropylisoquinoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a classical method for preparing quinoline and isoquinoline derivatives, can be adapted for this compound. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Chloro-8-isopropylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1-Chloro-8-isopropylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-isopropylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects at the 8-position of 1-chloroisoquinoline derivatives, leveraging data from the provided evidence:
1-Chloro-8-methylisoquinoline (CAS 174873-81-5)
- Molecular Formula : C₁₀H₈ClN
- Molecular Weight : 177.63 g/mol
- Substituent : Methyl (-CH₃)
- Properties: Pale yellow to brown solid; soluble in organic solvents. The methyl group moderately increases lipophilicity compared to unsubstituted isoquinoline. Its smaller size reduces steric hindrance, favoring reactions like electrophilic aromatic substitution or nucleophilic displacement of chlorine .
8-Bromo-1-chloroisoquinoline (CAS 1233025-78-9)
- Molecular Formula : C₉H₅BrClN
- Molecular Weight : 256.5 g/mol (estimated)
- Substituent : Bromine (-Br)
- Properties: Bromine’s larger atomic radius and polarizability enhance electronic effects compared to chlorine. This may increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and alter binding affinity in biological systems.
- Applications : Likely used as a synthetic intermediate for constructing complex heterocycles.
1-Chloro-8-methoxyisoquinoline (CAS 129959-06-4)
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol
- Substituent : Methoxy (-OCH₃)
- Properties : The electron-donating methoxy group deactivates the aromatic ring, directing electrophilic substitution to specific positions. Increased polarity from the oxygen atom may improve solubility in polar solvents. Storage recommendations indicate stability at room temperature .
- Applications : Research applications in organic synthesis or as a precursor for bioactive molecules.
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Substituent Effects Analysis
- Steric Effects : The isopropyl group’s bulkiness may hinder reactions requiring spatial accessibility (e.g., enzyme binding or metal-catalyzed reactions), unlike the smaller methyl or planar methoxy groups.
- Electronic Effects: Chlorine and bromine (electron-withdrawing) deactivate the ring, directing electrophiles to specific positions. Methoxy (electron-donating) increases electron density, altering reaction pathways compared to halogenated analogs.
- Lipophilicity : Isopropyl > methyl > bromine > methoxy. Higher lipophilicity could improve blood-brain barrier penetration in drug candidates but reduce aqueous solubility.
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